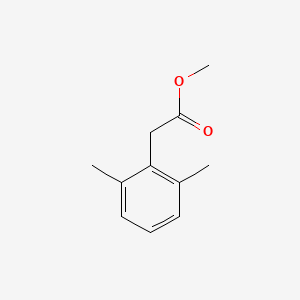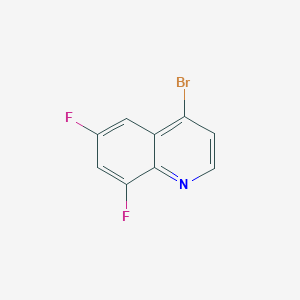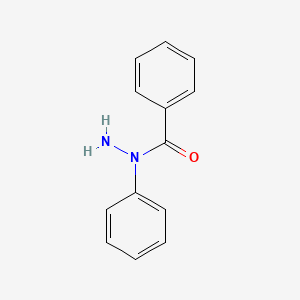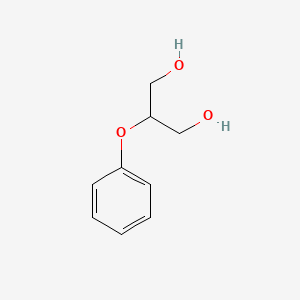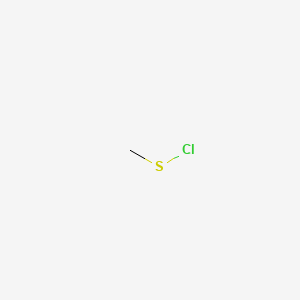
n-Decyl-cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Decyl-cyclopropane is a chemical compound with the formula C13H26 . It is a cycloalkane, which is a type of hydrocarbon where carbon atoms are connected in a ring structure .
Synthesis Analysis
The synthesis of cyclopropane derivatives like n-Decyl-cyclopropane involves various methods. One approach is through the formal coupling of abundant carbon pronucleophiles and unactivated alkenes . This strategy exploits dicationic adducts derived from electrolysis of thianthrene in the presence of alkene substrates . These dielectrophiles undergo cyclopropanation with methylene pronucleophiles via alkenyl thianthrenium intermediates .Molecular Structure Analysis
The molecular structure of n-Decyl-cyclopropane consists of a cyclopropane ring with a decyl group attached . The cyclopropane ring is a triangular arrangement of three carbon atoms, each also bound with two hydrogens . The decyl group is a straight chain of ten carbon atoms, making the total molecular formula C13H26 .Chemical Reactions Analysis
Cyclopropane derivatives like n-Decyl-cyclopropane exhibit diverse reactivities due to the strain in the cyclopropane ring . This strain can lead to various reactions such as reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .Physical And Chemical Properties Analysis
N-Decyl-cyclopropane has a molecular weight of 182.3455 . Other physical and chemical properties such as heat capacity, viscosity, Gibbs free energy of formation, enthalpy of fusion, and vaporization enthalpy can be calculated using various methods .Orientations Futures
The study of cyclopropane derivatives like n-Decyl-cyclopropane continues to be an active area of research. Recent developments focus on the diverse range of reactivities of these compounds, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes . These studies could lead to new synthetic methods and applications of cyclopropenes .
Propriétés
Numéro CAS |
5794-39-8 |
|---|---|
Nom du produit |
n-Decyl-cyclopropane |
Formule moléculaire |
C13H26 |
Poids moléculaire |
182.35 g/mol |
Nom IUPAC |
decylcyclopropane |
InChI |
InChI=1S/C13H26/c1-2-3-4-5-6-7-8-9-10-13-11-12-13/h13H,2-12H2,1H3 |
Clé InChI |
APHMAJYFPDMASC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC1 |
SMILES canonique |
CCCCCCCCCCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



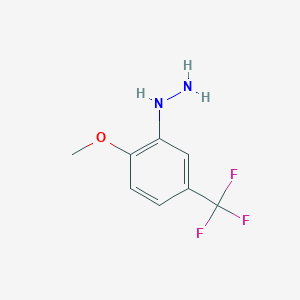
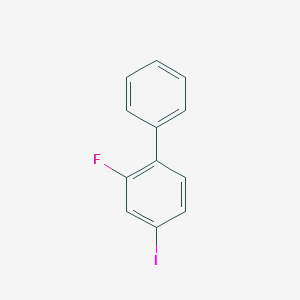
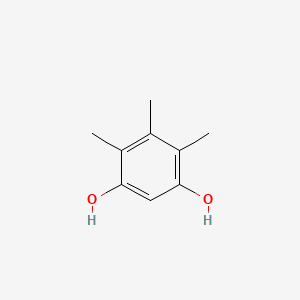
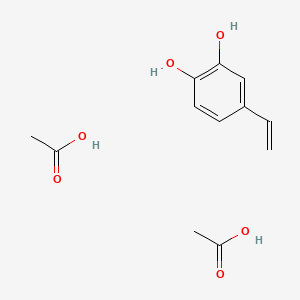
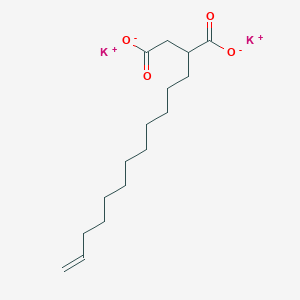
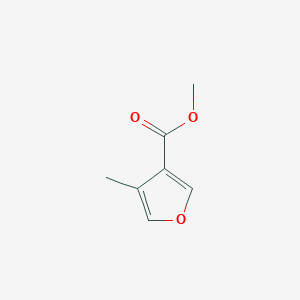
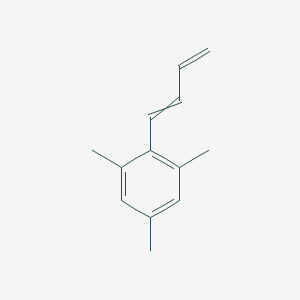
![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)
